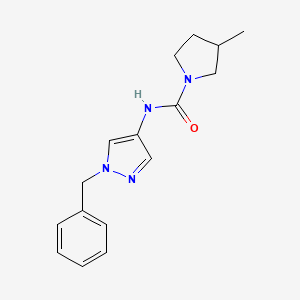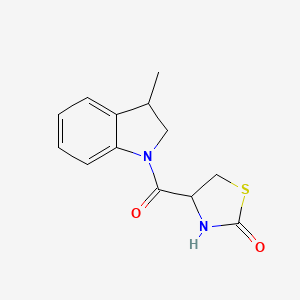![molecular formula C13H12N2O2S B7585750 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404, and it is a synthetic small molecule that belongs to the class of benzothiazole derivatives. DMXAA has been shown to possess antitumor activity, and it is currently being investigated for its potential use in cancer therapy.
Mecanismo De Acción
DMXAA exerts its antitumor activity through the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of tumor necrosis factor alpha (TNF-α), which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects
DMXAA has been shown to induce a range of biochemical and physiological effects in preclinical models. These effects include the activation of the immune system, the induction of cytokine production, and the inhibition of angiogenesis. DMXAA has also been shown to induce oxidative stress and DNA damage, which are important mechanisms for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. DMXAA has also been extensively studied in preclinical models, which makes it a well-characterized compound for use in lab experiments. However, DMXAA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. DMXAA also has a short half-life in the body, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of DMXAA. One direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of its potential use in other diseases, such as infectious diseases and autoimmune diseases. DMXAA has also been investigated for its potential use as a vaccine adjuvant, which is an area of future research. Finally, the development of new analogs of DMXAA with improved pharmacokinetic properties is an area of future research.
Métodos De Síntesis
DMXAA can be synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3,5-dimethyl-4-formyl-1,2-oxazole in the presence of a base. The resulting product is then subjected to cyclization to form the benzothiazole ring. The final step involves the introduction of a methyl group at the oxazole ring to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to possess antitumor activity in various preclinical models, including mouse models of cancer. DMXAA has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for the treatment of cancer. DMXAA has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10(9(2)17-14-8)7-15-11-5-3-4-6-12(11)18-13(15)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUGGQVRSGIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)

![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)
